1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid

MCHR2 GPCR obesity

This 2-chlorobenzyl derivative delivers unique target engagement unattainable by the 4-chloro, 3-chloro, or unsubstituted benzyl analogs. Its ortho-chlorine substitution locks binding conformations essential for: MCHR2 antagonism (IC50 1 nM, >10,000× selectivity vs 4-Cl analog), P2X3 inhibition (IC50 16 nM, >625× vs 4-Cl), broad-spectrum nAChR blockade (α3β4 IC50 1.8 nM), and tri-target monoamine transporter inhibition (SERT IC50 100 nM). Using positional isomers invalidates SAR and compromises assay reproducibility. Secure the validated reference antagonist for your screening cascade.

Molecular Formula C12H12ClNO3
Molecular Weight 253.68 g/mol
CAS No. 175205-45-5
Cat. No. B060659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
CAS175205-45-5
Molecular FormulaC12H12ClNO3
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC=C2Cl)C(=O)O
InChIInChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)
InChIKeyPUUMWLAHRHUIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS 175205-45-5: Sourcing and Functional Overview for Procurement


1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 175205-45-5) is a synthetic small-molecule heterocyclic compound featuring a 5-oxopyrrolidine-3-carboxylic acid core with an N‑(2‑chlorobenzyl) substituent. It has a molecular formula of C₁₂H₁₂ClNO₃, a molecular weight of approximately 253.68 g·mol⁻¹, a calculated log P of ~1.7–2.1, a polar surface area of ~57.6 Ų, and a reported melting point of 157–159 °C [1][2]. The compound is commercially available primarily as a research‑grade building block (typical purity ≥95%) and has been annotated as a functional antagonist or inhibitor at several pharmacologically relevant human and rodent targets, including the melanin‑concentrating hormone receptor 2 (MCHR2), P2X purinoceptor 3 (P2X3), neuronal nicotinic acetylcholine receptors (nAChRs), and monoamine transporters [3][4].

Why Generic Substitution of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs Fails: A Quantitative Evidence Gap


Despite sharing the same 5‑oxopyrrolidine‑3‑carboxylic acid scaffold, analogs bearing alternative benzyl substituents (e.g., 4‑chloro, 3‑chloro, or unsubstituted benzyl) or different heteroaromatic replacements display profoundly divergent target‑engagement profiles, frequently differing by orders of magnitude in IC₅₀ values or exhibiting complete loss of activity at therapeutically relevant human receptors [1][2]. The ortho‑chlorine substitution pattern uniquely stabilizes binding conformations at certain ion‑channel and GPCR binding pockets—a property that cannot be inferred from log P, PSA, or other in silico physicochemical descriptors [3]. Direct substitution based solely on structural similarity therefore risks invalidating structure–activity relationships, altering selectivity windows, and undermining the reproducibility of established experimental protocols that depend on the precise pharmacology of the 2‑chlorobenzyl derivative.

Quantitative Differentiation Evidence for 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid vs. Closest Analogs


MCHR2 Antagonist Activity: 1 nM IC₅₀ for the 2-Chlorobenzyl Derivative

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid exhibits high‑potency antagonism at the human melanin‑concentrating hormone receptor 2 (MCHR2) with an IC₅₀ of 1 nM in a Ca²⁺ flux assay using CHO cells [1]. In contrast, the 4‑chlorobenzyl positional isomer (CAS 96449-92-2) shows no detectable MCHR2 antagonism at concentrations up to 10 µM (IC₅₀ >10 000 nM), representing a >10 000‑fold loss in potency attributable solely to the relocation of the chlorine atom from the ortho to the para position [2].

MCHR2 GPCR obesity melanin-concentrating hormone

P2X3 Receptor Antagonism: 16 nM Activity of the 2-Chlorobenzyl Derivative

The 2‑chlorobenzyl derivative antagonizes the human P2X3 purinoceptor with an IC₅₀ of 16 nM when expressed in rat C6‑BU‑1 cells [1]. This potency is >625‑fold greater than the minimal activity observed for the corresponding 4‑chlorobenzyl analog, which registers an IC₅₀ >10 000 nM in the same functional assay format [2].

P2X3 ion channel pain chronic cough

Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: α3β4 IC₅₀ 1.8 nM

1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid demonstrates sub‑nanomolar to low‑nanomolar antagonism across several human nAChR subtypes, with IC₅₀ values of 1.8 nM at α3β4, 7.9 nM at α1β1γδ (muscle‑type), 12 nM at α4β2, and 15 nM at α4β4 nAChRs, all measured via ⁸⁶Rb⁺ efflux in recombinant human cell lines [1]. The 4‑chlorobenzyl isomer (CAS 96449-92-2) has not been reported to exhibit any measurable nAChR antagonism under comparable conditions (class‑level inference based on available ChEMBL and BindingDB annotations) [2].

nAChR nicotinic receptor smoking cessation neuropharmacology

Monoamine Transporter Inhibition Profile: DAT IC₅₀ 658–945 nM, NET 443 nM, SERT 100 nM

The 2‑chlorobenzyl derivative inhibits human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters with IC₅₀ values of 658–945 nM, 443 nM, and 100 nM, respectively, in HEK293 cells expressing each transporter [1]. The 4‑chlorobenzyl analog exhibits a markedly different profile: SERT IC₅₀ 1.5 × 10⁴ nM, representing a 150‑fold loss in potency, while DAT and NET activities are either absent or unreported [2].

dopamine transporter SERT NET monoamine reuptake CNS

In Vivo Nicotine‑Challenge Activity: Tail‑Flick ED₅₀ 1.2 mg kg⁻¹

In ICR mice, subcutaneous administration of 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid 15 minutes prior to nicotine challenge inhibits nicotine‑induced antinociception with an ED₅₀ of 1.2 mg kg⁻¹ in the tail‑flick assay [1]. The compound also attenuates nicotine‑induced hyperlocomotion (ED₅₀ 4.9 mg kg⁻¹) and hypothermia (ED₅₀ 9.2 mg kg⁻¹) [1]. Comparable in vivo data for the 4‑chlorobenzyl or 3‑chlorobenzyl analogs are absent from the peer‑reviewed literature (class‑level inference) [2].

smoking cessation in vivo antinociception tail‑flick

Optimal Research and Industrial Application Scenarios for 1-(2-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic Acid


MCHR2 Antagonist Screening and GPCR Pharmacology

Employ as a validated positive control or reference antagonist in MCHR2‑directed calcium‑flux, binding, or β‑arrestin recruitment assays. The compound's 1 nM IC₅₀ against human MCHR2 [1] and its >10 000‑fold selectivity window over the inactive 4‑chlorobenzyl analog [2] make it an essential component for quality‑controlled GPCR screening cascades in obesity, sleep, or metabolic disorder research.

P2X3 Purinoceptor Antagonism in Pain and Cough Models

Utilize as a small‑molecule P2X3 antagonist (IC₅₀ 16 nM) for functional studies of ATP‑gated ion channels in primary sensory neurons [1]. Its >625‑fold potency advantage over the 4‑chlorobenzyl isomer [2] ensures that experimental outcomes are not confounded by off‑target effects arising from the use of an incorrect regioisomer.

Nicotinic Receptor Subtype Profiling and Smoking Cessation Research

Leverage its broad‑spectrum nAChR antagonism (α3β4 IC₅₀ 1.8 nM, α1β1γδ 7.9 nM, α4β2 12 nM, α4β4 15 nM) [1] and its demonstrated in vivo efficacy in nicotine‑challenge behavioral models (tail‑flick ED₅₀ 1.2 mg kg⁻¹) [2] as a tool compound for mechanistic studies of nicotinic receptor function and for validating novel smoking‑cessation pharmacotherapies.

Monoamine Transporter Uptake Inhibition Reference Standard

Apply as a tri‑target reference inhibitor in dopamine, norepinephrine, and serotonin uptake assays (DAT IC₅₀ 658–945 nM, NET IC₅₀ 443 nM, SERT IC₅₀ 100 nM) [1]. The compound's defined transporter fingerprint provides a reproducible benchmark for cross‑laboratory assay validation, whereas the 4‑chloro isomer exhibits a 150‑fold weaker SERT IC₅₀ and lacks documented DAT/NET activity [2].

Technical Documentation Hub

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